5-Chloro-2-(piperidin-3-ylmethoxy)pyridine

CAS No.: 1248481-95-9

Cat. No.: VC3188331

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248481-95-9 |

|---|---|

| Molecular Formula | C11H15ClN2O |

| Molecular Weight | 226.7 g/mol |

| IUPAC Name | 5-chloro-2-(piperidin-3-ylmethoxy)pyridine |

| Standard InChI | InChI=1S/C11H15ClN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h3-4,7,9,13H,1-2,5-6,8H2 |

| Standard InChI Key | WUGWZKZDQLHTIJ-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)COC2=NC=C(C=C2)Cl |

| Canonical SMILES | C1CC(CNC1)COC2=NC=C(C=C2)Cl |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

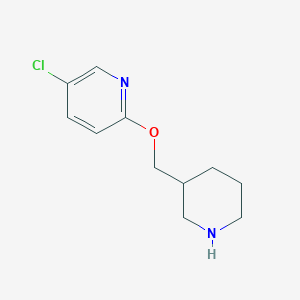

5-Chloro-2-(piperidin-3-ylmethoxy)pyridine features a distinctive structural arrangement that contributes to its chemical behavior and potential biological activities. The compound contains a pyridine ring with a chlorine substituent at the 5-position, connected to a piperidine ring through a methoxy bridge. Specifically, the methoxy linkage is attached to the 3-position of the piperidine ring, creating a unique spatial configuration that distinguishes it from closely related structural analogs.

The molecular formula of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is C11H15ClN2O, with an approximate molecular weight of 226.7 g/mol. The structure contains several functional groups that can serve as potential interaction sites in biological systems, including the basic nitrogen of the piperidine ring, the pyridine nitrogen which can act as a hydrogen bond acceptor, and the methoxy oxygen that can participate in hydrogen bonding interactions.

Physical and Chemical Properties

Based on its structural composition, 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine would be expected to exhibit the following physicochemical properties:

| Property | Characteristic | Theoretical Basis |

|---|---|---|

| Physical State | Crystalline solid at room temperature | Typical for similar heterocyclic compounds |

| Solubility | Moderate to good solubility in organic solvents; limited water solubility | Presence of lipophilic and hydrophilic moieties |

| Melting Point | Likely between 80-150°C | Based on similar pyridine derivatives |

| Stability | Generally stable under standard conditions | Structural composition suggests reasonable stability |

| Basicity | Moderate basicity, primarily due to the piperidine nitrogen | Piperidine nitrogen is more basic than pyridine nitrogen |

The compound's chlorine substituent enhances its lipophilicity, which can influence membrane permeability—an important factor in drug development. Additionally, the methoxy bridge provides conformational flexibility that may impact the compound's ability to interact with biological targets.

Synthesis Methods and Chemical Reactivity

Chemical Reactivity

The structure of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine suggests several reactive sites that could participate in various chemical transformations:

| Reactive Site | Potential Reactions | Application |

|---|---|---|

| Chlorine substituent | Nucleophilic aromatic substitution | Derivatization to introduce diverse functional groups |

| Piperidine nitrogen | N-alkylation, N-acylation | Modification to alter basicity and hydrogen bonding capability |

| Methoxy linkage | Ether cleavage under acidic conditions | Structural modification or degradation pathway |

| Pyridine nitrogen | Coordination with metals, protonation | Potential for metal complex formation |

These reactive sites provide multiple opportunities for chemical modification, allowing for the generation of structural analogs with potentially diverse biological activities. The chlorine substituent, in particular, serves as an excellent handle for further functionalization through coupling reactions such as Suzuki or Buchwald-Hartwig processes.

Pharmaceutical Research Applications

The unique structural arrangement of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine positions it as a potential scaffold or building block in pharmaceutical research. Possible applications include:

-

Development as a lead compound for medicinal chemistry programs

-

Utilization as an intermediate in the synthesis of more complex bioactive molecules

-

Employment as a pharmacophore in structure-based drug design

-

Application as a tool compound for investigating biological pathways

The specific attachment of the methoxy linker at the 3-position of the piperidine creates a distinct spatial arrangement that may confer unique binding properties compared to related compounds with different substitution patterns.

Comparative Analysis with Structural Analogs

Related Compounds

Several compounds share structural similarities with 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine, each with distinctive properties:

| Compound | Structural Difference | Potential Impact on Properties |

|---|---|---|

| 5-Chloro-2-(piperidin-4-ylmethoxy)pyridine | Methoxy at 4-position vs. 3-position of piperidine | Different spatial orientation affecting binding profile |

| 5-Chloro-2-(piperidin-1-yl)pyridine | Direct connection vs. methoxy bridge | Reduced flexibility, altered physicochemical properties |

| 3-(Piperidin-4-yl)pyridine | Different connectivity pattern | Modified electronic distribution and interaction potential |

These structural variations can significantly impact the compounds' pharmacokinetic properties, binding affinities, and biological activities. The specific position of substitution on the piperidine ring (3-position in the compound of interest) influences the three-dimensional arrangement of the molecule, which can be critical for receptor recognition and binding.

Structure-Property Relationships

The position of the methoxy linkage at the 3-position of the piperidine ring in 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine would be expected to influence various properties:

-

Conformational flexibility and preferred molecular shape

-

Distribution of electron density across the molecule

-

Lipophilicity and membrane permeability

-

Metabolic stability and potential biotransformation pathways

These structure-property relationships highlight the importance of precise molecular architecture in determining a compound's behavior in biological systems and underscore the potential for 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine to exhibit unique properties compared to its structural analogs.

Current Research Challenges and Future Directions

Knowledge Gaps and Challenges

Several challenges exist in the comprehensive characterization and application of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine:

-

Limited published comprehensive data on synthesis optimization

-

Need for detailed structure-activity relationship studies

-

Incomplete understanding of potential biological targets

-

Challenges in predicting metabolic pathways and stability

Addressing these knowledge gaps requires multidisciplinary approaches combining synthetic chemistry, structural biology, computational modeling, and pharmacological screening.

Future Research Directions

Promising avenues for future research on 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine include:

| Research Direction | Potential Outcome | Significance |

|---|---|---|

| Optimized Synthetic Routes | Improved accessibility of the compound | Facilitates broader research applications |

| Comprehensive SAR Studies | Identification of optimal substitution patterns | Guides development of improved analogs |

| Target Identification | Discovery of specific biological interactions | Reveals potential therapeutic applications |

| Computational Modeling | Prediction of binding modes and activities | Accelerates rational design processes |

Additionally, the development of radiolabeled or fluorescent derivatives could enable more detailed studies of the compound's distribution and binding properties in biological systems, providing valuable insights for potential therapeutic applications.

Analytical Methods for Characterization

Spectroscopic Techniques

Several analytical techniques would be valuable for the characterization of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Providing detailed information about the structural arrangement and confirmation of substitution patterns

-

Mass Spectrometry: Confirming molecular weight and fragmentation patterns

-

Infrared Spectroscopy: Identifying key functional groups and their interactions

-

X-ray Crystallography: Determining precise three-dimensional structure and confirming substitution patterns

These techniques collectively provide comprehensive structural characterization essential for confirming the identity and purity of the compound.

Chromatographic Methods

For purity assessment and quantification, chromatographic techniques would be invaluable:

| Technique | Application | Key Parameters |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification | Retention time, peak area |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Rf value, spot appearance |

| Gas Chromatography (GC) | Volatile impurity detection | Retention time, peak shape |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural confirmation, impurity identification | Mass-to-charge ratio, fragmentation pattern |

These analytical approaches are essential for ensuring the quality and reliability of compounds used in research and development settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume